
2-Chloro-5-formylaminomethylpyridine
Übersicht
Beschreibung
2-Chloro-5-formylaminomethylpyridine, also known as CFMP, is a chemical compound that belongs to the pyridine family. CFMP is a versatile molecule that has been used in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-formylaminomethylpyridine involves the inhibition of ALDH. ALDH is an enzyme that converts aldehydes into their corresponding acids. 2-Chloro-5-formylaminomethylpyridine binds to the active site of ALDH, preventing the enzyme from carrying out its catalytic function. This leads to an accumulation of toxic aldehydes, which can have various physiological effects.
Biochemical and Physiological Effects:
2-Chloro-5-formylaminomethylpyridine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce oxidative stress, and improve cognitive function in Alzheimer's disease models. 2-Chloro-5-formylaminomethylpyridine has also been shown to reduce alcohol consumption in animal models of alcoholism.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-formylaminomethylpyridine has several advantages for lab experiments. It is a potent inhibitor of ALDH and can be used to study the role of ALDH in various diseases. 2-Chloro-5-formylaminomethylpyridine is also relatively stable and can be stored for long periods without degradation. However, 2-Chloro-5-formylaminomethylpyridine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. 2-Chloro-5-formylaminomethylpyridine is also relatively expensive compared to other ALDH inhibitors.
Zukünftige Richtungen
There are several future directions for the use of 2-Chloro-5-formylaminomethylpyridine in scientific research. One potential direction is the development of 2-Chloro-5-formylaminomethylpyridine analogs with improved solubility and potency. Another potential direction is the use of 2-Chloro-5-formylaminomethylpyridine in combination with other drugs to enhance therapeutic efficacy. Finally, the role of 2-Chloro-5-formylaminomethylpyridine in other diseases, such as Parkinson's disease and stroke, should be investigated.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-formylaminomethylpyridine has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), which is an enzyme responsible for the metabolism of aldehydes. The inhibition of ALDH by 2-Chloro-5-formylaminomethylpyridine has been shown to have therapeutic potential in various diseases, such as cancer, Alzheimer's disease, and alcoholism.
Eigenschaften
CAS-Nummer |
151837-57-9 |
|---|---|
Produktname |
2-Chloro-5-formylaminomethylpyridine |
Molekularformel |
C7H7ClN2O |
Molekulargewicht |
170.59 g/mol |
IUPAC-Name |
N-[(6-chloropyridin-3-yl)methyl]formamide |
InChI |
InChI=1S/C7H7ClN2O/c8-7-2-1-6(4-10-7)3-9-5-11/h1-2,4-5H,3H2,(H,9,11) |
InChI-Schlüssel |
DPFJSSDKNZREPF-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1CNC=O)Cl |
Kanonische SMILES |
C1=CC(=NC=C1CNC=O)Cl |
Synonyme |
2-CHLORO-5-FORMYLAMINOMETHYLPYRIDINE |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

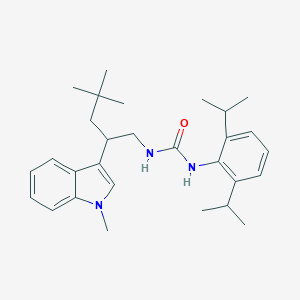

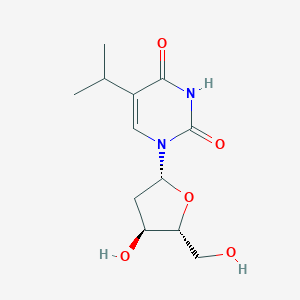

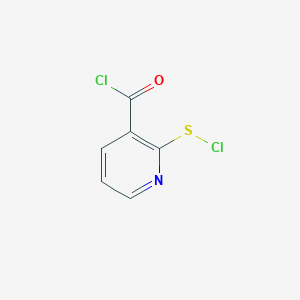
![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine](/img/structure/B117905.png)
![[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B117906.png)


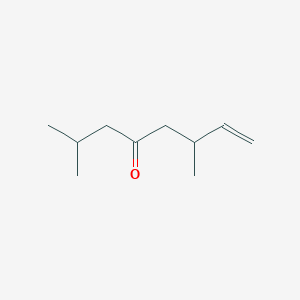
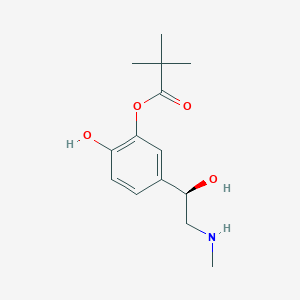
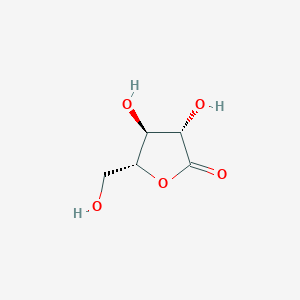
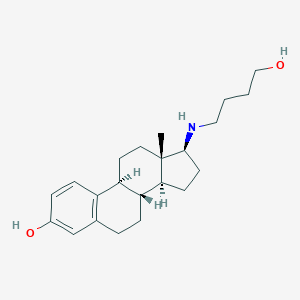
![2-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B117925.png)